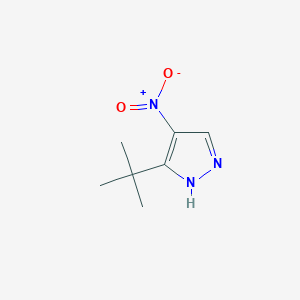
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. This compound is a derivative of lysine, one of the twenty amino acids that make up proteins. Fmoc-Lys(Mtt)-OH is used as a building block in the synthesis of peptides and proteins.
Scientific Research Applications
Synthetic Applications and Chemical Properties
One key area of application for this compound is in the realm of peptide synthesis. The 9-fluorenylmethyl (Fm) protecting group, closely related to the core structure of our compound, is extensively utilized for its stability and ease of removal under specific conditions. Bodanszky and Bednarek (2009) describe the S-Fm group's resistance to acids and catalytic hydrogenation, highlighting its utility in synthesizing cysteinyl peptides protected with the S-Fm group, demonstrating its significant role in the synthesis of complex peptide structures (Bodanszky & Bednarek, 2009).
Further, the Fmoc (9-fluorenylmethoxycarbonyl) strategy for solid-phase peptide synthesis, where the Fmoc group serves as a temporary protection for amino acids, leverages the stability and selective deprotection of this group under mild basic conditions, such as piperidine. Chang and Meienhofer (2009) discuss the advantages of using Fmoc amino acids in solid-phase peptide synthesis, including the prevention of side reactions and the synthesis of biologically active peptides in high yields (Chang & Meienhofer, 2009).
Applications in Materials Science
In materials science, N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the chemical structure of interest, find applications as surfactants for carbon nanotubes (CNTs). Cousins et al. (2009) explore the use of these surfactants in creating homogeneous aqueous nanotube dispersions, indicating the potential of fluorenyl derivatives in nanotechnology applications (Cousins et al., 2009).
Chemical Modifications and Derivatives
Exploring chemical modifications, Vicente et al. (2004) synthesized (fluoren-9-ylidene)methanedithiolato complexes of gold using derivatives similar to the compound of interest, demonstrating its utility in creating novel complexes with potential applications in luminescence and charge-transfer adducts (Vicente et al., 2004).
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-28-15-23(21(25)26)10-12-24(13-11-23)22(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,10-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTIXMBFVKARIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B2610032.png)
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)
![3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2610037.png)
![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)
![N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2-{3-[(trimethylsilyl)ethynyl]phenyl}acetamide](/img/structure/B2610043.png)
![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)
![(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B2610046.png)
![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)

